N,N',N''-Triphenyl-1,3,5-benzenetriamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

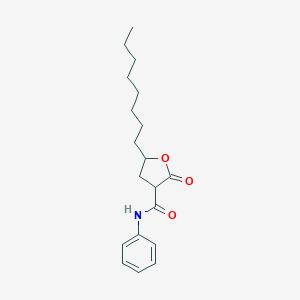

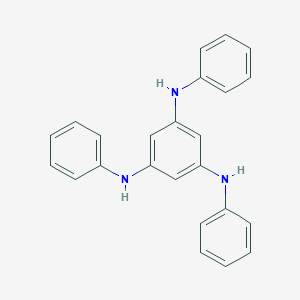

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound with the molecular formula C24H21N3. It is a triamine derivative of benzene, where three phenyl groups are attached to the nitrogen atoms of the 1,3,5-benzenetriamine core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Wirkmechanismus

Target of Action

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound that primarily targets the oxidative processes in various lubricating oils .

Mode of Action

The compound interacts with its targets by exhibiting high thermal stability and strong oil sludge control capabilities . This interaction results in an enhanced anti-oxidation effect, especially at high temperatures .

Biochemical Pathways

The compound affects the oxidation pathway of lubricating oils. By inhibiting the oxidation process, it prevents the formation of sludge and other oxidation products, thereby maintaining the quality and performance of the oil .

Result of Action

The molecular and cellular effects of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine’s action result in a significant extension of the working life of lubricating oils . It achieves this by effectively controlling oil sludge and exhibiting excellent anti-oxidation performance in high-temperature oil oxidation tests .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine. The compound shows excellent anti-oxidation performance at high temperatures, indicating that it is well-suited for environments where lubricating oils are exposed to high thermal conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can be synthesized through a nucleophilic substitution reaction. One common method involves the condensation of 3-bromoaniline with phenylboronic acid in the presence of a base catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine follows similar principles but on a larger scale. The reaction is optimized for higher yields and cost-effectiveness. The product is then purified through recrystallization or chromatography to achieve the required purity levels for various applications .

Types of Reactions:

Oxidation: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles, often in the presence of a base catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials

Vergleich Mit ähnlichen Verbindungen

- 1,3,5-Tris(phenylamino)benzene

- N,N’,N’'-Triphenylbenzene-1,3,5-triamine

Comparison: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine stands out due to its high stability and unique electronic properties. Compared to similar compounds, it exhibits better solubility in organic solvents and higher thermal stability, making it more suitable for applications in high-temperature environments and electronic devices .

Eigenschaften

IUPAC Name |

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQHYGLEATWRFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281055 |

Source

|

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102664-66-4 |

Source

|

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine occur?

A1: The research demonstrates that protonation of this compound doesn't target the nitrogen atoms as might be expected. Instead, protonation occurs on one of the carbon atoms within the central benzene ring. This leads to the formation of a stable σ complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. []

Q2: What structural changes are observed in this compound upon protonation?

A2: Protonation significantly alters the structure of this compound. The aromaticity of the central benzene ring is disrupted as evidenced by bond length changes. The nitrogen atoms play a crucial role in stabilizing the positive charge by delocalizing it. Additionally, one of the outer phenyl rings contributes to electronic stabilization by aligning itself closer to the plane of the central ring system. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-6,6-dimethyl-5,6,7,8-tetrahydro-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B373548.png)

![4,5-dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B373553.png)

![3-Hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0~1,10~.0~2,7~]heptadeca-2,4,6-trien-13-one](/img/structure/B373554.png)

![2-methyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373557.png)

![2,2-Dimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B373561.png)

![2,2,6-Trimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373564.png)

![7-methoxy-2,2-dimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373565.png)